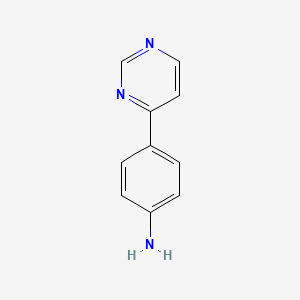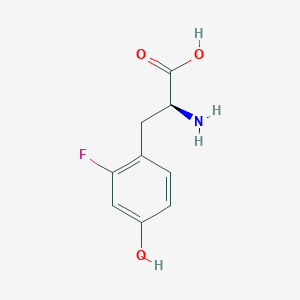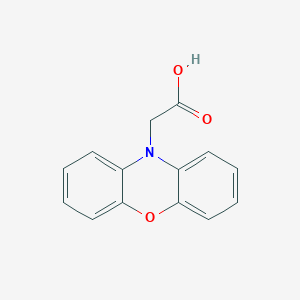
2-(Pentafluoroethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentafluoroethyl)toluene, also known as 2-(PFE)Toluene, is an organic compound with a molecular formula of C8H6F5. It is a colorless liquid with a sweet, pungent odor and is a member of the class of compounds known as aromatic hydrocarbons. 2-(PFE)Toluene is an important intermediate in the synthesis of organic compounds and has been used in a variety of industrial applications. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and other materials, as well as in the production of dyes and pigments. Additionally, 2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in the synthesis of a variety of other compounds, including aryl aldehydes, ketones, and nitriles.
Mecanismo De Acción
The mechanism of action of 2-(Pentafluoroethyl)toluene(PFE)Toluene is not fully understood, but it is believed to involve the formation of aryl radicals by the reaction of the toluene with the pentafluoroethyl chloride. These radicals then react with other molecules to form the desired products.
Biochemical and Physiological Effects
2-(Pentafluoroethyl)toluene(PFE)Toluene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Pentafluoroethyl)toluene(PFE)Toluene can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, in vivo studies have demonstrated that 2-(Pentafluoroethyl)toluene(PFE)Toluene can cause changes in the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(Pentafluoroethyl)toluene(PFE)Toluene in laboratory experiments has a number of advantages, including its low cost and availability, as well as its low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, such as its relatively low reactivity and the potential for the formation of byproducts.
Direcciones Futuras
In the future, 2-(Pentafluoroethyl)toluene(PFE)Toluene could be further explored for its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for 2-(Pentafluoroethyl)toluene(PFE)Toluene. Finally, research could be conducted to explore the potential for using 2-(Pentafluoroethyl)toluene(PFE)Toluene as a renewable source of energy.
Métodos De Síntesis
2-(Pentafluoroethyl)toluene(PFE)Toluene can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of toluene with pentafluoroethyl chloride. This reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at temperatures ranging from 40-100°C. The reaction yields a mixture of 2-(Pentafluoroethyl)toluene(PFE)Toluene and 2,4-difluorotoluene, which can be separated by distillation.
Propiedades
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXZKDBDBKVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentafluoroethyl)toluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

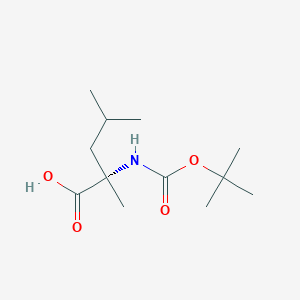
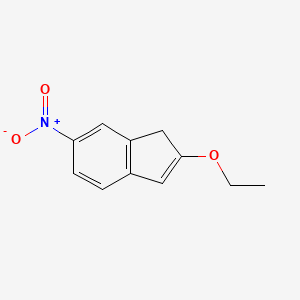

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
